molecular formula C7H14O6 B13802278 alpha-D-Gulopyranoside,methyl CAS No. 51223-62-2

alpha-D-Gulopyranoside,methyl

Cat. No.: B13802278
CAS No.: 51223-62-2
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-BIVRFLNRSA-N
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Description

Alpha-D-Gulopyranoside, methyl is a biochemical compound with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . It is a derivative of glucose and belongs to the class of organic compounds known as glycosides. This compound is often used in biochemical research due to its unique properties and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Gulopyranoside, methyl can be synthesized through the glycosylation of glucose derivatives. One common method involves the reaction of glucose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of alpha-D-Gulopyranoside, methyl often involves large-scale glycosylation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Gulopyranoside, methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-D-Gulopyranoside, methyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Gulopyranoside, methyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to changes in their activity and function. These interactions are crucial in biochemical pathways, such as glycosylation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-D-glucopyranoside
  • Methyl beta-D-glucopyranoside
  • Methyl alpha-D-mannopyranoside
  • Methyl beta-D-mannopyranoside

Uniqueness

Alpha-D-Gulopyranoside, methyl is unique due to its specific stereochemistry and the presence of a methoxy group. This configuration allows it to interact differently with biological molecules compared to its isomers and other glycosides. Its unique properties make it a valuable tool in biochemical research and industrial applications .

Properties

CAS No.

51223-62-2

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7+/m1/s1

InChI Key

HOVAGTYPODGVJG-BIVRFLNRSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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